molecular formula C11H8FNO3 B1308959 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid CAS No. 1736-20-5

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Cat. No.: B1308959
CAS No.: 1736-20-5
M. Wt: 221.18 g/mol
InChI Key: ZSDKQOQGZGDHNC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a suitable nucleophile, such as an organometallic reagent or a halide.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, such as the oxidation of an aldehyde or the hydrolysis of an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated phenyl group can enhance binding affinity and specificity.

    Medicine: Potential applications include the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to proteins or enzymes, leading to inhibition or activation of biological pathways. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
  • 3-(2-Bromo-phenyl)-5-methyl-isoxazole-4-carboxylic acid
  • 3-(2-Methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Uniqueness

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl group. Fluorine is known for its high electronegativity and ability to form strong bonds, which can significantly influence the compound’s chemical and biological properties. This makes it distinct from other similar compounds with different substituents, such as chlorine, bromine, or methyl groups.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDKQOQGZGDHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424363
Record name 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-20-5
Record name 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methoxycarbonyl-5-methyl-3-(2-fluorophenyl)isoxazole (2.20 g, 8.84 mmol), MeOH (25 ml), and 2N NaOH (8.8 ml) was heated at 50° C. overnight (19 h). The reaction was cooled to room temperature, diluted with H2O, and acidified (2N HCl) to less than pH 3. The mixture was extracted with EtOAc (twice) and the combined extracts were washed (brine), dried (MgSO4), filtered, and concentrated to give the title compound (1.88 g, 96%). This material was used without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
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Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

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